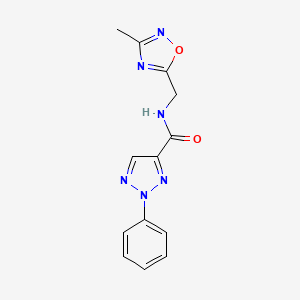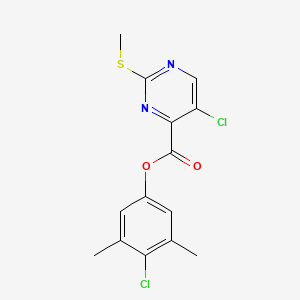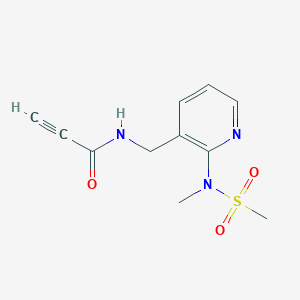
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a triazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and triazole rings, as well as the amide group. These functional groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole and triazole rings, as well as the amide group, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and triazole rings could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations. It acts by promoting read-through of premature stop codons in mRNA, allowing for the synthesis of functional proteins.
b. Azilsartan: Azilsartan is an antihypertensive medication that belongs to the angiotensin II receptor antagonist class. It helps regulate blood pressure by blocking the effects of angiotensin II, a hormone that constricts blood vessels.
c. Opicapone: Opicapone is approved as adjunctive therapy for Parkinson’s disease. It inhibits catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of dopamine, thereby prolonging the effects of levodopa.
d. Selective Inhibitors of Carbonic Anhydrase Isoforms: Some 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy. These compounds modulate pH regulation and have potential applications in cancer treatment.
e. Age-Related Disease Agents: Certain 1,2,4-oxadiazoles show promise as agents for age-related diseases. Their mechanisms of action may involve antioxidant properties or modulation of cellular pathways associated with aging.
f. Antimicrobials: Researchers have explored 1,2,4-oxadiazoles as antimicrobial agents. These compounds exhibit activity against bacteria, fungi, and other pathogens.
g. Peroxisome Proliferator-Activated Receptor Agonists: Novel 1,2,4-oxadiazoles have been investigated as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. PPARs play a role in lipid metabolism and inflammation, making them potential targets for metabolic disorders.
h. Sirtuin 2 Inhibitors: Sirtuin 2 (SIRT2) inhibitors are being explored for their potential in neurodegenerative diseases. SIRT2 is involved in cellular processes related to aging and neuroprotection.
Other Applications
Beyond medicine, 1,2,4-oxadiazoles find use in various fields:
a. Energetic Materials: These heterocycles contribute to the development of energetic materials, such as explosives and propellants.
b. Fluorescent Dyes: 1,2,4-oxadiazoles serve as building blocks for fluorescent dyes used in imaging and sensing applications.
c. Organic Light-Emitting Diodes (OLEDs): Their unique electronic properties make them valuable components in OLEDs, which are used in displays and lighting.
d. Sensors: Researchers have explored 1,2,4-oxadiazoles as sensor materials due to their responsiveness to specific analytes.
e. Insecticides: Certain derivatives exhibit insecticidal properties, making them relevant for pest control.
f. Organic Synthesis: 1,2,4-oxadiazoles can rearrange into other heterocycles, making them versatile tools in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole skeleton have been known to possess various bioactivities in agriculture, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of agricultural biological activities .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Result of Action
It’s worth noting that some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects .
Action Environment
It’s worth noting that the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines has been achieved via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature .
Future Directions
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-16-12(21-18-9)8-14-13(20)11-7-15-19(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCQVLTMDQTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)


![6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2845961.png)
![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)




![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)